1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine
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Overview
Description
1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine is a synthetic organic compound with the molecular formula C16H23FN2O2 and a molecular weight of 294.36 g/mol It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzyl group, and an azetidine ring
Preparation Methods
The synthesis of 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions using 3-fluorobenzylamine.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the fluorobenzyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom with other substituents.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the azetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine can be compared with other similar compounds, such as:
1-Boc-3-[(3-chlorobenzyl-amino)-methyl]-azetidine: Similar structure but with a chlorine atom instead of fluorine.
1-Boc-3-[(3-methylbenzyl-amino)-methyl]-azetidine: Similar structure but with a methyl group instead of fluorine.
1-Boc-3-[(3-bromobenzyl-amino)-methyl]-azetidine: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
887590-12-7 |
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Molecular Formula |
C16H23FN2O2 |
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 3-[[(3-fluorophenyl)methylamino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-13(11-19)9-18-8-12-5-4-6-14(17)7-12/h4-7,13,18H,8-11H2,1-3H3 |
InChI Key |
MNENDYIKEJNZRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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